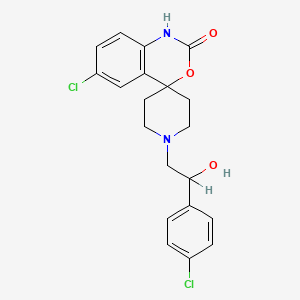
Spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one, 6-chloro-1'-(2-(4-chlorophenyl)-2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzoxazine ring fused with a piperidine ring, and it includes chloro and hydroxyethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.
Spiro Compound Formation: The spiro linkage is often formed through cyclization reactions.
Introduction of Substituents: Chlorination and hydroxyethylation can be introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring.
Substitution: Halogen substitution reactions may occur at the chloro substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Known for their biological activity and use in drug development.
Spirocyclic Piperidines: Often studied for their pharmacological properties.
Uniqueness
What sets “Spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one, 6-chloro-1’-(2-(4-chlorophenyl)-2-hydroxyethyl)-” apart is its unique combination of a benzoxazine and piperidine ring, along with specific chloro and hydroxyethyl substituents, which may confer unique chemical and biological properties.
Properties
CAS No. |
85732-29-2 |
|---|---|
Molecular Formula |
C20H20Cl2N2O3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
6-chloro-1'-[2-(4-chlorophenyl)-2-hydroxyethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-14-3-1-13(2-4-14)18(25)12-24-9-7-20(8-10-24)16-11-15(22)5-6-17(16)23-19(26)27-20/h1-6,11,18,25H,7-10,12H2,(H,23,26) |
InChI Key |
JJXDNNMLJYAARO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC(=C3)Cl)NC(=O)O2)CC(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



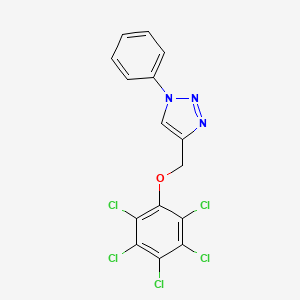
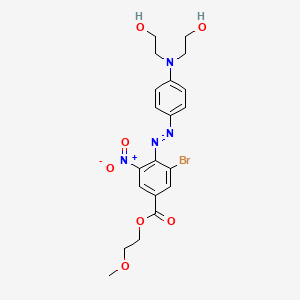
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
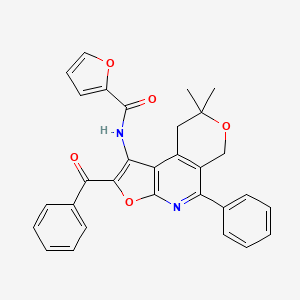

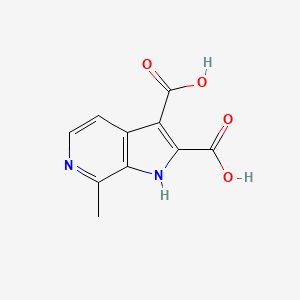





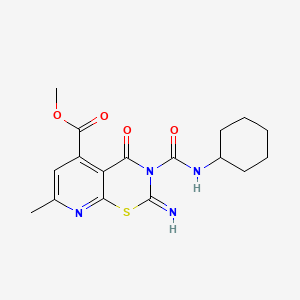
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
